molecular formula C12H11ClN2O2 B1367561 ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 98534-76-0

ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B1367561
CAS RN: 98534-76-0
M. Wt: 250.68 g/mol
InChI Key: KVZBBMIDKLDXQP-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is a unique chemical provided to early discovery researchers . It is a liquid form and is part of a family of simple aromatic ring organic compounds known as Pyrazoles .


Synthesis Analysis

The synthesis of Pyrazole derivatives, including ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate, can be achieved by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used for the synthesis of Pyrazole nucleus .


Molecular Structure Analysis

The molecular structure of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .


Chemical Reactions Analysis

Pyrazole molecules, including ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in several chemical reactions, including [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and more .


Physical And Chemical Properties Analysis

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is a liquid . More specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate has been a subject of interest due to its intriguing chemical structure, leading to various synthesis and characterization studies. For instance, the compound has been synthesized through one-pot condensation reactions and characterized using spectroscopic methods such as Fourier transform infrared (IR), thermogravimetric analysis, UV-visible (UV-Vis), 1H NMR, and single-crystal X-ray diffraction studies. These methods provide insights into the molecular geometry and the electronic structure-property of the molecule, with studies also focusing on theoretical calculations like density functional theory to predict molecular behaviors and interactions (Viveka et al., 2016).

Precursor in Chemical Reactions

The compound also serves as a precursor in chemical synthesis, particularly in the formation of condensed pyrazoles. Its derivatives have been utilized in Sonogashira-type cross-coupling reactions with alkynes to obtain alkynyl-pyrazoles, which upon further reactions, yield a variety of condensed pyrazoles with potential applications in different fields. Moreover, it has been involved in Suzuki coupling reactions, demonstrating its versatility and utility in complex chemical syntheses (Arbačiauskienė et al., 2011).

Potential Applications in Nonlinear Optics

Notably, some derivatives of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate exhibit promising properties for applications in nonlinear optics. For instance, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, indicating potential for optical limiting applications. The study of these compounds under specific conditions, such as exposure to laser pulses, reveals the potential of certain derivatives in this field (Chandrakantha et al., 2013).

Safety And Hazards

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is classified as a non-combustible liquid . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The increasing popularity of pyrazoles in several fields of science suggests that there could be further developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

ethyl 5-chloro-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZBBMIDKLDXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544879
Record name Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

CAS RN

98534-76-0
Record name Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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